molecular formula C14H12N2 B8547628 2-Amino-3-phenylindole

2-Amino-3-phenylindole

Cat. No.: B8547628
M. Wt: 208.26 g/mol
InChI Key: FWNNKDOSGRZAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-phenylindole (IUPAC name: 3-Phenyl-1H-indol-1-amine) is an indole-based chemical compound with the molecular formula C14H12N2. It serves as an important scaffold in medicinal chemistry research. The compound is recognized for its role as a synthetic precursor. Scientific literature documents that derivatives of 1-amino-3-phenylindole, specifically binedaline and related substances, have been investigated for their antidepressant activity . The indole nucleus is a privileged structure in drug discovery, found in a vast number of natural products and pharmaceuticals with diverse biological activities . Indole derivatives are known to interact with various biological targets and are prevalent in compounds affecting the central nervous system, among other areas . This makes this compound a valuable building block for researchers synthesizing novel compounds for pharmacological evaluation and for exploring new structure-activity relationships. This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-phenyl-1H-indol-2-amine

InChI

InChI=1S/C14H12N2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,15H2

InChI Key

FWNNKDOSGRZAPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)N

Origin of Product

United States

Advanced Synthetic Methodologies and Transformations of 2 Amino 3 Phenylindole

Direct Amination Strategies for Phenylindole Scaffolds

The direct introduction of an amino group onto the indole (B1671886) core represents an efficient and atom-economical approach to 2-aminoindoles. Both metal-catalyzed and metal-free methods have been developed to achieve this transformation.

Palladium-Catalyzed Direct C-H Amination Methods

Palladium-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds, offering a direct route to aminated indoles from readily available indole precursors. epfl.ch These methods often proceed via a palladacycle intermediate, which can then undergo reaction with an aminating agent. organic-chemistry.org The advantages of this approach include high atom economy and the ability to functionalize C-H bonds directly, avoiding the need for pre-functionalized substrates. epfl.ch Challenges can include harsh reaction conditions and the need for directing groups to achieve site selectivity. epfl.ch

While direct C-H amination at the C2 position of a pre-formed 3-phenylindole is a conceptually straightforward approach to 2-amino-3-phenylindole, the literature more commonly describes the construction of the aminated indole ring through cyclization strategies. For instance, palladium-catalyzed intramolecular C-H amination of enamines has been utilized for the synthesis of various indole derivatives. documentsdelivered.com Another approach involves a palladium-catalyzed sequential C-H activation/amination of 2-iodostyrenes with diaziridinone to construct the indole core with simultaneous installation of two C-N bonds. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

Catalyst Reactants Product Key Features
Pd(OAc)₂ 2-Iodostyrenes, Di-t-butyldiaziridinone Indoles Simultaneous formation of two C-N bonds via a palladacycle intermediate. organic-chemistry.org

Note: This table presents general palladium-catalyzed methods for indole synthesis, which are conceptually related to the formation of this compound.

Metal-Free [3+2] Annulation Approaches for 2-Aminoindoles

In recent years, metal-free synthetic methods have gained significant attention due to their environmental benefits and cost-effectiveness. A notable metal-free approach for the synthesis of 2-aminoindoles is the [3+2] annulation of ynamides with anthranils. acs.orgbit.edu.cn This method provides a facile, flexible, and atom-economical route to a diverse range of 2-aminoindoles with good to excellent yields and broad functional group tolerance. acs.org The reaction proceeds with high regioselectivity under mild conditions. acs.org

The proposed mechanism for this transformation involves the electrophilic activation of the ynamide, followed by trapping by the nitrogen of the anthranil. Subsequent ring-opening and cyclization afford the 2-aminoindole product. acs.org This strategy allows for the construction of 3-substituted 2-aminoindoles, a structural feature present in this compound. acs.org

Silylamine-Mediated Synthetic Pathways to 2-Amino-3-hydroxy-indoles

A concise and efficient strategy for the synthesis of 2-amino-3-hydroxy-indoles has been developed utilizing a silylamine-mediated approach. nih.govnih.gov This method starts from readily available isatins, which undergo a Grignard addition to form a 3-hydroxy-3-phenyloxindole intermediate. nih.gov Subsequent reaction with a silylamine, such as tert-butyldimethylsilyl amine (TBDMSNH₂), serves as an ammonia (B1221849) equivalent, leading to the formation of the 2-amino-3-hydroxy-indole core in good yields over two steps. nih.govnih.gov

Regioselective Functionalization and Derivatization Strategies

The functionalization of the this compound core is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties. Regioselective modifications at the C-3 position and the indole nitrogen are of particular importance.

C-3 Functionalization via Cyclization and Coupling Reactions

The C-3 position of the indole ring is a common site for functionalization due to its inherent nucleophilicity. However, in the context of a this compound, direct electrophilic substitution at C-3 may be challenging. More advanced strategies often involve intramolecular cyclization reactions of precursors where the C-3 position acts as a nucleophile or is involved in a bond-forming event. nih.govnih.gov

For instance, intramolecular N/O-nucleophilic cyclization of 2-aryl indoles has been developed to afford functionalized indolines. nih.govnih.gov While not directly leading to a functionalized this compound, these methods highlight the reactivity of the indole core and the potential for designing precursors that can undergo cyclization to introduce complexity at or near the C-3 position.

Another approach involves the synthesis of the 2-aminoindole core through a process that inherently allows for C-3 functionalization. For example, a metal-free approach involving the reaction of 2-aminobenzyl cyanide with nitrobenzenesulfonyl chlorides followed by alkylation and a Truce-Smiles rearrangement leads to 1-substituted 2-amino-3-arylindoles. researchgate.net This method allows for the introduction of various aryl groups at the C-3 position.

N-Alkylation and N-Functionalization of 2-Phenylindole (B188600) Derivatives

The nitrogen atom of the indole ring is a key handle for derivatization. N-alkylation and N-functionalization can significantly impact the biological activity and physicochemical properties of the molecule. nih.gov The N-alkylation of 2-phenylindole derivatives is typically achieved by deprotonation of the indole NH with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. nih.govyoutube.com

Various alkylating agents can be employed, including methyl iodide, benzyl (B1604629) bromide, and propargyl bromide, leading to a range of N-substituted 2-phenylindoles in moderate to high yields. nih.gov The reaction conditions, such as the choice of base and solvent (e.g., DMF or THF), can influence the efficiency of the alkylation. nih.gov Besides alkylation, the indole nitrogen can also be functionalized with other groups, such as a Boc protecting group through reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov

Table 2: Examples of N-Alkylation of 2-Phenylindole

Alkylating Agent Base Solvent Product Yield
Methyl Iodide NaH THF N-Methyl-2-phenylindole 94% nih.gov
Benzyl Bromide NaH THF N-Benzyl-2-phenylindole -
Propargyl Bromide NaH THF N-Propargyl-2-phenylindole -

Note: This table is based on the N-alkylation of the parent 2-phenylindole scaffold, which serves as a model for the N-functionalization of this compound.

Post-Synthetic Modification of this compound Precursors

The synthesis of unprotected 3-aminoindoles can be challenging due to the instability of the final products, which are often sensitive to light and air. mdpi.com A notable strategy involves the post-synthetic modification of complex, stable precursors. One such approach utilizes 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] as precursors, which can be synthesized in a single step from readily available indoles and nitrostyrene. mdpi.com

This spirocyclic intermediate is then subjected to a microwave-assisted cascade reaction with hydrazine (B178648) hydrate (B1144303). This transformation results in the extrusion of a phenylacetonitrile (B145931) moiety and the formation of the desired 3-aminoindole. mdpi.comnih.gov This method provides a convenient route to otherwise difficult-to-access unprotected 3-aminoindoles. The reaction proceeds in good to excellent yields and has been demonstrated for a variety of substituted indoles. nih.gov

For instance, the reaction of 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile with hydrazine hydrate under microwave irradiation at 200°C for 15 minutes yields 2-Phenyl-1H-indol-3-amine in 90% yield. nih.gov This method highlights the transformation of a complex indolinone precursor into the target aminoindole structure.

Table 1: Synthesis of 2-Aryl-1H-indol-3-amines via Precursor Modification nih.gov

PrecursorProductYieldConditions
2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile2-Phenyl-1H-indol-3-amine90%Hydrazine hydrate, Microwave, 200°C, 15 min
2-(5-Fluoro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile5-Fluoro-2-phenyl-1H-indol-3-amine77%Hydrazine hydrate, Microwave, 200°C, 15 min
2-(5-Chloro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile5-Chloro-2-phenyl-1H-indol-3-amine85%Hydrazine hydrate, Microwave, 200°C, 15 min
2-(5-Isopropyl-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile5-Isopropyl-2-phenyl-1H-indol-3-amine82%Hydrazine hydrate, Microwave, 200°C, 15 min

Catalytic Approaches in this compound Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective pathways for constructing complex molecules like this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been extensively used in the synthesis of indoles. mdpi.comresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

A versatile method for synthesizing 2-arylindoles involves a one-pot, two-step Sonogashira-type alkynylation followed by a base-assisted cycloaddition. nih.gov This reaction typically uses a palladium catalyst, such as PdCl2(PPh3)2, along with a copper co-catalyst like CuI. The process starts with the coupling of a 2-iodoaniline (B362364) with a terminal alkyne, which then undergoes intramolecular cyclization to form the indole ring. nih.govnih.gov This strategy allows for the synthesis of a diverse library of 2-arylindoles from commercially available starting materials. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-Arylindoles nih.gov

2-Iodoaniline DerivativeTerminal AlkyneCatalyst SystemBaseYield
2-IodoanilinePhenylacetylenePdCl2(PPh3)2, CuIKOtBu85%
4-Methyl-2-iodoanilinePhenylacetylenePdCl2(PPh3)2, CuIKOtBu88%
4-Chloro-2-iodoanilinePhenylacetylenePdCl2(PPh3)2, CuIKOtBu82%
2-Iodoaniline4-EthynyltoluenePdCl2(PPh3)2, CuIKOtBu86%

Rhodium catalysis has enabled novel synthetic routes through C-H bond functionalization. nih.gov Rhodium-catalyzed dehydrogenative coupling offers an atom-economical method for constructing substituted indoles. For example, 7-phenylindole derivatives can be synthesized from 2-(acetylamino)-1,1'-biphenyls and internal alkynes. nii.ac.jp This reaction proceeds via a proposed mechanism involving ortho C-H rhodation directed by the amide group, followed by alkyne insertion and reductive elimination to form the indole product. nii.ac.jp This type of reaction demonstrates the potential for building highly substituted indole cores through direct C-H activation, avoiding the need for pre-functionalized starting materials. nih.gov

The field of indole synthesis continues to evolve with the development of novel catalytic systems. These emerging methods often provide enhanced efficiency, selectivity, and access to previously challenging molecular architectures.

Dual catalysis, which combines two different catalytic cycles, has emerged as a powerful strategy. For instance, a dual gold/ruthenium catalytic system has been used for the synthesis of 2,3-disubstituted indoles under mild, base-free conditions, utilizing visible light for photoredox catalysis. mdpi.com

Furthermore, asymmetric catalysis has gained significant attention for the enantioselective synthesis of chiral indole derivatives. acs.orgresearchgate.net Chiral phosphoric acids and chiral metal complexes, such as N,N′-dioxide–Ni(II) complexes, have been successfully employed as catalysts in asymmetric Friedel–Crafts reactions of indoles with various electrophiles. acs.orgresearchgate.net These methods allow for the construction of optically active indole-containing compounds with high enantiomeric excess. acs.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgatiner.gr Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.orgatiner.gr

One of the primary goals of green chemistry is to minimize waste, often by reducing or eliminating the use of organic solvents. greenchemistry-toolkit.org Solvent-free, or neat, reaction conditions represent an ideal approach in this regard.

The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to be more environmentally friendly. For example, the synthesis of 2-phenylindole derivatives has been successfully carried out via a one-pot, solvent-free method by reacting phenylhydrazine (B124118) with acetophenone (B1666503) in the presence of anhydrous zinc chloride. researchgate.netchemicalbook.com The reaction mixture is heated, and upon completion, the product is isolated directly. This method not only eliminates the need for a solvent but can also lead to shorter reaction times and simpler workup procedures. researchgate.netchemicalbook.com

Table 3: Solvent-Free Fischer Synthesis of 2-Phenylindole Derivatives researchgate.net

Substituted PhenylhydrazineSubstituted AcetophenoneCatalystYield
PhenylhydrazineAcetophenoneZnCl286%
4-MethylphenylhydrazineAcetophenoneZnCl282%
4-ChlorophenylhydrazineAcetophenoneZnCl278%
Phenylhydrazine4-MethylacetophenoneZnCl284%

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under environmentally benign conditions. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in the reviewed literature, a notable application of microwave irradiation has been reported in the synthesis of its structural isomer, 3-Amino-2-phenylindole. This methodology highlights the utility of microwave energy in promoting challenging transformations within the indole core.

A significant study demonstrates a novel, two-step synthesis of unprotected 3-amino-2-phenylindoles, where the key final step is facilitated by microwave heating. nih.gov The process commences with the reaction of indoles with nitrostyrene, leading to the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. These intermediates are then converted to the corresponding 3-amino-2-phenylindoles via a microwave-assisted reaction with hydrazine hydrate. nih.gov

The researchers initially attempted the conversion of a precursor, 2-(3-oxoindolin-2-yl)-2-phenylacetonitrile, to the desired 3-amino-2-phenylindole by refluxing in hydrazine hydrate, but the starting material remained unchanged. However, the application of microwave-assisted heating at 200 °C for one hour successfully drove the reaction to completion, yielding 3-amino-2-phenylindole as the sole isolable product. nih.gov This transformation underscores the enabling power of microwave irradiation in overcoming activation energy barriers that are not surmounted by conventional heating.

The developed microwave-assisted method was applied to a substrate with a substituent on the indole ring, demonstrating its potential for broader applicability. The detailed findings for the synthesis of 3-Amino-2-phenylindole and a substituted derivative are presented below.

Detailed Research Findings

The synthesis of 3-Amino-2-phenylindole was achieved from two related starting materials under microwave irradiation. The reaction conditions and corresponding yields are summarized in the following table.

Starting MaterialProductReaction ConditionsYield (%)Reference
2-(3-Oxoindolin-2-yl)-2-phenylacetonitrile3-Amino-2-phenylindoleHydrazine hydrate, 200 °C, 15 min, Microwave90 nih.gov
4′-Phenyl-4′H-spiro[indole-3,5′-isoxazole]3-Amino-2-phenylindoleHydrazine hydrate, 200 °C, 15 min, Microwave80 nih.gov
5-Fluoro-4′-phenyl-4′H-spiro[indole-3,5′-isoxazole]5-Fluoro-3-amino-2-phenylindoleHydrazine hydrate, 200 °C, 15 min, Microwave77 mdpi.com

This microwave-assisted approach provides a rapid and efficient route to unprotected 3-amino-2-phenylindoles, compounds that are otherwise challenging to synthesize due to their instability. nih.gov The short reaction time of 15 minutes is a significant improvement over conventional heating methods, which were ineffective in this case. nih.gov This methodology showcases the potential of microwave-assisted synthesis for the preparation of other substituted aminoindoles, and potentially for the direct synthesis or transformation of this compound itself, although such studies have yet to be reported.

Mechanistic Elucidation of 2 Amino 3 Phenylindole Reactions

Reaction Pathway Analysis of Functionalization Reactions

The synthesis of 2-amino-3-phenylindole can be achieved through a multi-step process starting from 2-aryl indoles and nitrostyrene, which proceed through key intermediates like spirocyclic isoxazoles or 2-(3-oxoindolin-2-yl)-2-arylacetonitriles. mdpi.com A notable transformation is the microwave-assisted cascade reaction of 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile with hydrazine (B178648) hydrate (B1144303) to yield this compound. mdpi.com Initially, attempts to react the starting indolinone with hydrazine hydrate under reflux were unsuccessful. mdpi.com However, applying microwave-assisted heating at 200°C successfully drove the conversion, affording 3-amino-2-phenylindole as the sole isolable product. mdpi.com

A proposed reaction pathway for the formation of 3-aminoindoles from (3-oxoindolin-2-yl)acetonitriles involves several key steps. nih.gov When reacting with hydrazine derivatives, the mechanism is believed to differ from reactions with other amines. nih.gov

While reactive intermediates like nitrenium ions are known in organic chemistry, the proposed mechanism for the synthesis of this compound from its indolinone precursor involves a distinct set of intermediates. mdpi.comsemanticscholar.org The reaction with hydrazine derivatives is hypothesized to begin with the formation of a hydrazone intermediate. mdpi.comnih.gov This is followed by the extrusion of a phenylacetonitrile (B145931) molecule, leading to an azo-heteroarene species. mdpi.comnih.gov The final step involves the reductive cleavage of the -N=N- bond by hydrazine hydrate, which is known to reduce azo compounds, ultimately yielding the target 3-aminoindole. mdpi.comnih.gov

In a related pathway involving N-methylated indolinone and hydroxylamine, a different set of intermediates was proposed, including an oxime and a nitrosoindole , which did not lead to the aminoindole but rather to 1-methyl-2-phenylindole. mdpi.comnih.gov

The proposed mechanistic pathway with hydrazine is summarized below:

Formation of Hydrazone (E): The carbonyl group of the indolinone reacts with hydrazine. mdpi.comnih.gov

Extrusion of Phenylacetonitrile: This leads to the formation of an azo-heteroarene intermediate (F). mdpi.comnih.gov

Reductive Cleavage: The azo intermediate is reduced by hydrazine to yield the final this compound product (D). mdpi.comnih.gov

The choice of solvent is crucial in the synthesis of indole (B1671886) derivatives, often influencing reaction pathways and yields. In syntheses related to 2-aminoindoles, polar aprotic solvents are frequently employed. For instance, the one-pot synthesis of 2-amino-indole-3-carboxamides utilizes dimethylformamide (DMF). nih.gov Similarly, N-alkylation of the parent 2-phenylindole (B188600) scaffold has been successfully carried out in DMF or tetrahydrofuran (B95107) (THF). nih.gov

Polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rate and mechanism. researchgate.net While the specific synthesis of this compound from its indolinone precursor is performed using hydrazine hydrate as both a reagent and a solvent, detailed mechanistic studies comparing a range of solvents with varying polarities and their effect on the reaction pathway for this specific compound are not extensively documented in the literature. mdpi.com Theoretical studies on related compounds have shown that polar solvents can influence reaction outcomes, suggesting that such effects are likely relevant for this compound as well. researchgate.net

Stereochemical Outcomes and Enantioselective Synthesis Mechanisms

The control of stereochemistry is a central theme in modern organic synthesis, particularly for producing biologically active molecules. This involves understanding the factors that dictate diastereoselectivity and enantioselectivity.

The table below shows the results for the synthesis of various 2-aryl-3-aminoindoles from their corresponding indolinone precursors, demonstrating the scope of this transformation.

Data sourced from Aksenov, et al., 2023. mdpi.com

Isotopic labeling is a powerful and definitive technique used to trace the path of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. nih.govresearchgate.net By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), chemists can follow the labeled atom or fragment through intermediates to the final product using techniques like mass spectrometry and NMR spectroscopy. nih.govresearchgate.net This method can be used to identify bond-forming and bond-breaking steps, establish the existence of intermediates, and differentiate between competing reaction pathways. researchgate.net Although isotopic labeling is a cornerstone of mechanistic chemistry, specific studies employing this technique to elucidate the reaction pathways involved in the formation or functionalization of this compound have not been detailed in the surveyed literature.

Computational Approaches in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of a reaction pathway. By modeling transition state structures, computational studies can offer insights into the origins of selectivity (chemo-, regio-, and stereo-). researchgate.net

Techniques such as Time-Dependent DFT (TD-DFT) can be used to study excited-state properties and solvatochromic effects, which are influenced by solvent polarity. researchgate.netrsc.org While computational studies have been applied to understand mechanisms in related heterocyclic systems, including the effect of polar solvents and reaction thermodynamics, specific DFT or other computational analyses modeling the transition states and intermediates in the synthesis of this compound are not prominently featured in the available research. researchgate.netresearchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 2 Amino 3 Phenylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. Although a specific ¹H NMR spectrum for 2-Amino-3-phenylindole is not available, data from its isomer, 3-Amino-2-phenylindole, offers valuable insight. mdpi.com

For 3-Amino-2-phenylindole, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would be expected to show distinct signals for the aromatic protons on both the indole (B1671886) and phenyl rings, as well as signals for the amine (NH₂) and indole NH protons. mdpi.com A study on unprotected 3-aminoindoles reported the following ¹H NMR data for 2-phenyl-1H-indol-3-amine (3-Amino-2-phenylindole) in DMSO-d₆: a broad singlet for the indole NH proton (δ ~10.72 ppm), multiplets for the aromatic protons (δ ~7.03-7.79 ppm), and a broad singlet for the two amine protons (δ ~4.58 ppm). mdpi.com The protons on the phenyl group and the indole's benzene (B151609) ring would exhibit complex splitting patterns due to spin-spin coupling.

Table 1: Representative ¹H NMR Data for 3-Amino-2-phenylindole mdpi.com

Chemical Shift (δ, ppm) Multiplicity Assignment
~10.72 s 1H, Indole NH
~7.79 d 3H, Aromatic CH
~7.45 t 2H, Aromatic CH
~7.24 m 2H, Aromatic CH
~7.03 dd 1H, Aromatic CH
~4.58 s 2H, Amino NH₂

Data recorded in DMSO-d₆ at 400 MHz. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "m" denotes multiplet, "dd" denotes doublet of doublets.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

For the isomer 3-Amino-2-phenylindole, ¹³C NMR data reveals signals for all 14 carbon atoms. mdpi.com The spectrum shows a series of resonances in the aromatic region (δ ~112-134 ppm) corresponding to the carbons of the phenyl and indole rings. mdpi.com The carbon atom bearing the amino group (C3) and the carbon atom attached to the phenyl group (C2) would have characteristic chemical shifts influenced by their substituents. Specifically, for 2-phenyl-1H-indol-3-amine, key signals appear at δ 133.2, 133.1, 128.7 (2C), 125.5, 125.2 (2C), 123.8, 122.6, 121.9, 121.6, 120.5, 117.7, and 112.3 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for 3-Amino-2-phenylindole mdpi.com

Chemical Shift (δ, ppm) Assignment
133.2, 133.1 Aromatic C
128.7 2 x Aromatic CH
125.5 Aromatic C
125.2 2 x Aromatic CH
123.8, 122.6, 121.9, 121.6, 120.5, 117.7, 112.3 Aromatic C/CH

Data recorded in DMSO-d₆ at 101 MHz.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed into the mass spectrometer, generating charged droplets from which ions are produced. For a compound like this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. This peak would allow for the direct determination of the compound's molecular weight. Fragmentation patterns, which can be induced in the mass spectrometer (MS/MS), provide valuable data on the molecule's structure. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound.

For the related isomer, 3-Amino-2-phenylindole, HRMS data has been reported. mdpi.com Using ESI in Time-of-Flight (TOF) mode, the calculated mass for the protonated molecule [C₁₄H₁₂N₂ + H]⁺ is 209.1073. The experimentally found mass would be expected to be very close to this value, typically within a few parts per million (ppm), confirming the molecular formula C₁₄H₁₂N₂. mdpi.com For instance, the HRMS data for 5-chloro-2-phenyl-1H-indol-3-amine, a related derivative, showed a calculated m/z of 243.0679 for [M+H]⁺, with a found value of 243.0684, demonstrating the high accuracy of this technique. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups within a molecule.

The FTIR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the indole NH group would appear as distinct peaks in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region. researchgate.net

Analysis of the related compound 3-Amino-2-phenylindole shows characteristic FTIR peaks that align with these expectations. The spectrum for N-(2-phenyl-1H-indol-3-yl)acetamide, a closely related derivative, displays strong N-H stretching bands at 3435 and 3265 cm⁻¹, and a prominent amide C=O stretch at 1648 cm⁻¹. mdpi.com For 5-chloro-2-phenyl-1H-indol-3-amine, vibrational bands are observed at 3324 cm⁻¹ (N-H stretch) and within the 1455-1558 cm⁻¹ range (aromatic C=C stretching). mdpi.com

Table 3: Expected Vibrational Frequencies for this compound based on related compounds mdpi.comresearchgate.net

Wavenumber (cm⁻¹) Assignment
3300 - 3500 N-H stretching (amine and indole)
> 3000 Aromatic C-H stretching

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for identifying functional groups within a molecule. The infrared spectrum provides information about the vibrational modes of bonds, which absorb IR radiation at specific frequencies corresponding to their vibrational energies. For indole derivatives, characteristic peaks for N-H, aromatic C-H, C=C, and C-N bonds are expected.

Table 1: Characteristic FTIR Peaks for 3-Amino-2-phenylindole Derivatives mdpi.com

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3324 - 3742 N-H (Amine) Stretching
3066 C-H (Aromatic) Stretching
1507 - 1686 C=C (Aromatic) Ring Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The conjugated π-electron system of the indole ring fused with the phenyl group in this compound is expected to exhibit strong absorption in the UV region. These absorptions are primarily due to π → π* electronic transitions. nih.govnih.gov

The parent compound, 2-Phenylindole (B188600), which lacks the 3-amino group, has a reported excitation peak at 313 nm and an emission peak at 362 nm. aatbio.com The indole moiety itself, found in the amino acid tryptophan, shows a strong absorption band around 275-280 nm. researchgate.net The presence of the amino group, an auxochrome, on the indole ring of this compound would likely result in a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the parent 2-phenylindole.

Table 2: UV-Vis Absorption Data for Related Indole Compounds

Compound λmax (nm) Electronic Transition Source
2-Phenylindole 313 π → π* aatbio.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula, thereby confirming the empirical formula.

The molecular formula for this compound is C₁₄H₁₂N₂. The theoretical elemental composition can be calculated from its molecular weight (208.26 g/mol ). While specific experimental data for this compound was not found, the results for a valid analysis would be expected to closely match the theoretical values presented below. For comparison, experimental values for a different functionalized 2-phenylindole derivative (C₁₉H₁₅N₃OS) showed a close correlation between calculated (C, 68.45%; H, 4.53%; N, 12.60%) and found (C, 68.29%; H, 4.59%; N, 12.51%) percentages. japsonline.com

**Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₂N₂) **

Element Symbol Atomic Mass Moles in Formula Mass in Formula (g) Percentage (%)
Carbon C 12.011 14 168.154 80.74%
Hydrogen H 1.008 12 12.096 5.81%

Single Crystal X-ray Diffraction for Definitive Structural Determination

A successful analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com Although a crystal structure for this compound itself is not available in the consulted sources, data from other complex indole derivatives demonstrate the type of information obtained. For example, a related triazolopyridazinoindole derivative was found to crystallize in the triclinic system with a P-1 space group. mdpi.com Such data would be essential for a complete structural elucidation of this compound.

Table 4: Representative Crystallographic Parameters from X-ray Diffraction

Parameter Description Illustrative Data
Crystal System The symmetry of the unit cell. Data not available
Space Group The symmetry of the crystal lattice. Data not available
a, b, c (Å) Unit cell dimensions along the axes. Data not available
α, β, γ (°) Angles between the unit cell axes. Data not available
V (ų) Volume of the unit cell. Data not available

Theoretical Chemistry and Computational Modeling of 2 Amino 3 Phenylindole Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and reactivity of molecules.

Prediction of Reaction Energetics, Activation Barriers, and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2-amino-3-phenylindole systems. By calculating the potential energy surface, researchers can identify the most stable structures of reactants, products, and intermediates, as well as the transition states that connect them. This allows for the prediction of reaction energetics, including reaction enthalpies and activation energies, which are crucial for understanding reaction feasibility and kinetics.

For instance, in studies of related indole (B1671886) derivatives, DFT has been used to determine the preferred sites of electrophilic or nucleophilic attack and to model the reaction pathways of various synthetic transformations. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and frequency calculations to obtain accurate thermodynamic data.

Table 1: Representative DFT-Calculated Energetic Parameters for a Hypothetical Reaction of a this compound Derivative

ParameterValue (kcal/mol)
Enthalpy of Reaction (ΔH)-25.8
Activation Energy (Ea)15.2
Gibbs Free Energy of Activation (ΔG‡)22.5

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar heterocyclic systems.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations provide detailed information about the spatial distribution and energy levels of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO may be distributed over the phenyl ring and the indole nucleus. This distribution helps in predicting the regioselectivity of reactions.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for a this compound System

OrbitalEnergy (eV)
HOMO-5.42
LUMO-1.28
HOMO-LUMO Gap4.14

Note: These values are representative and can vary depending on the specific derivative and the level of theory used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound and its derivatives, MD simulations are particularly useful for exploring their conformational landscape. The molecule's flexibility, arising from the rotation around the single bond connecting the phenyl group to the indole ring, can lead to various conformers. MD simulations can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity and physical properties. Simulations of indole derivatives have shown that environmental factors such as solvent can significantly impact conformational preferences. easychair.org

Molecular Docking Investigations of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Characterization of Binding Modes with Receptor Models

In the context of this compound derivatives, which may possess biological activity, molecular docking is used to understand their interactions with specific protein receptors. The process involves placing the ligand (the this compound derivative) into the binding site of the receptor and evaluating the binding energy for different poses.

Docking studies can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the amino group and the indole NH group of this compound can act as hydrogen bond donors, while the aromatic rings can participate in hydrophobic and π-stacking interactions. Identifying these binding modes is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 3: Common Interactions of Indole-based Ligands in Protein Binding Sites from Docking Studies

Interaction TypeKey Residues Involved
Hydrogen BondingAsp, Glu, Ser, Thr
Hydrophobic InteractionsLeu, Val, Ile, Ala
π-π StackingPhe, Tyr, Trp, His

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data.

For this compound derivatives, QSAR models can be built to predict various properties, such as their inhibitory activity against a particular enzyme or their anticancer potency. researchgate.net The descriptors used in these models can be constitutional, topological, geometrical, or electronic in nature. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. ijpsr.comeurjchem.com

A typical QSAR study on 2-phenylindole (B188600) derivatives might reveal that descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges on specific atoms), and steric features (e.g., molecular volume) are important for their biological activity. nih.gov

Table 4: Example of Statistical Parameters for a QSAR Model of 2-Phenylindole Derivatives

Statistical ParameterValue
Correlation Coefficient (R²)0.85
Cross-validated R² (Q²)0.72
Standard Error of Estimate (SEE)0.31

Note: These are typical values indicating a reasonably predictive QSAR model.

Research Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Applications

The conjugated π-system inherent to the indole (B1671886) ring is a key feature for its use in organic electronic and optoelectronic devices. This delocalized electron system facilitates charge transport, a fundamental requirement for semiconducting materials. By modifying the indole core, researchers can engineer materials with tailored properties for specific applications, from conducting polymers to vibrant display technologies.

Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. meskeveeyamcollege.ac.in The indole nucleus is an attractive monomer for creating such polymers. Polyindole (PIn) and its derivatives are synthesized through chemical or electrochemical polymerization, where the indole units link to form an extended conjugated backbone. meskeveeyamcollege.ac.inmaterialsciencejournal.org This conjugation is responsible for the material's ability to conduct electricity. meskeveeyamcollege.ac.in

The properties of polyindole-based materials can be significantly enhanced by creating nanocomposites. materialsciencejournal.org Incorporating nanofillers such as metal oxides (e.g., Fe₂O₃, Al₂O₃) or noble metal nanoparticles (e.g., Au) into the polyindole matrix can improve thermal stability and electrical conductivity. materialsciencejournal.org The synthesis of these nanocomposites often involves in-situ polymerization, where the indole monomer is polymerized in the presence of the nanofiller. materialsciencejournal.org

The conductivity of polymers derived from indole and its copolymers can range from 10⁻⁶ S/cm to 10⁻² S/cm. researchgate.net This property is influenced by factors such as steric hindrance between the aromatic rings, which can affect the planarity of the polymer chain and thus the efficiency of π-orbital overlap. researchgate.net Theoretical calculations are often employed to predict the reactivity of indole monomers and guide the synthesis of polymers with desired electronic properties. researchgate.net

Table 1: Properties of Indole-Based Conducting Polymers and Nanocomposites

Material Synthesis Method Key Findings Reference
Polyindole (PIn) Chemical/Electrochemical Polymerization Forms a conjugated backbone enabling electrical conductivity. meskeveeyamcollege.ac.inmaterialsciencejournal.org
PIn/Fe₂O₃ & PIn/Al₂O₃ Nanocomposites In-situ Electropolymerization Increased thermal stability and conductivity compared to pure PIn. materialsciencejournal.org
PIn/Au Nanocomposites In-situ Polymerization Interaction between PIn matrix and Au nanoparticles confirmed by spectroscopy. materialsciencejournal.org
Indole-Carbazole Copolymers Electropolymerization Conductivity varies with steric hindrance between aromatic units. researchgate.net

This table is interactive. Click on the headers to sort the data.

Indole derivatives are promising candidates for fluorescent dyes and luminescent materials, which are crucial components of modern display technologies like Organic Light Emitting Diodes (OLEDs). nih.govresearchgate.net The fluorescence properties of these molecules can be finely tuned by designing them based on a donor-π-acceptor (D-π-A) architecture. nih.govresearchgate.net In such a design, an electron-donating group and an electron-accepting group are connected through the π-conjugated indole scaffold. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence emission. nih.gov

The 2-amino group in 2-Amino-3-phenylindole can act as an electron donor, while the phenyl group and the indole ring itself contribute to the conjugated system. By introducing various functional groups, researchers can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission color and quantum yield. nih.gov For example, pyrano[3,2-f] and [2,3-g]indoles have shown high quantum yields (30–89%) and large Stokes shifts, which are desirable properties for fluorescent materials. mdpi.com

Furthermore, some indole derivatives exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. researchgate.net This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways. researchgate.net This property is particularly advantageous for the fabrication of efficient solid-state lighting and display devices.

The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is heavily dependent on the charge carrier mobility of the organic semiconductor used. nih.gov High mobility allows for faster switching speeds and lower power consumption. iosrjen.org Indole-based compounds, particularly larger, fused-ring structures containing the indole motif, have been investigated for their potential as high-performance organic semiconductors. acs.org

For instance, functionalized indolo[3,2-b]carbazoles have been successfully used as the active channel material in OTFTs. acs.org These materials can self-organize into highly crystalline layered structures, which facilitates efficient intermolecular charge transport. acs.org Devices fabricated with these materials have exhibited excellent field-effect properties, with hole mobilities reaching up to 0.12 cm²/V·s and high current on/off ratios of 10⁷. acs.org The stability of these materials is also a key advantage for practical applications. acs.org

Table 2: Performance of Indole-Based Organic Thin-Film Transistors (OTFTs)

Material Key Structural Feature Achieved Hole Mobility (cm²/V·s) Current On/Off Ratio Reference
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole Fused Indole-Carbazole Core with Alkyl Chains Up to 0.12 10⁷ acs.org
Fluorinated indolo[3,2-b]indole (IDID) Derivatives Fluorinated Backbone for Tight π–π Stacking Higher than p,p-spiro-OMeTAD Not Specified rsc.org

This table is interactive. Click on the headers to sort the data.

Supramolecular Chemistry and Self-Assembly of this compound Scaffolds

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.comnih.gov The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and a powerful tool for creating novel nanomaterials. mdpi.comrsc.org

The design of self-assembling systems relies on encoding specific recognition information into the molecular building blocks. nih.govnih.gov The shape, size, and functional groups of a molecule dictate the types and directionality of the non-covalent interactions it can form. nih.gov For a molecule like this compound, several structural features could direct its self-assembly.

Hydrogen Bonding: The amino group (-NH₂) and the indole N-H group are excellent hydrogen bond donors and acceptors. These groups can form predictable hydrogen bonding networks, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures.

π–π Stacking: The aromatic indole ring and the phenyl substituent can interact with each other through π–π stacking. These interactions, though weaker than hydrogen bonds, are crucial in organizing aromatic molecules into columnar or layered structures.

Hydrophobic Interactions: The phenyl group provides a hydrophobic character to the molecule, which can drive self-assembly in aqueous environments to minimize contact with water. nih.gov

By carefully balancing these interactions, it is possible to control the morphology of the resulting nanostructures, such as nanofibers, nanotubes, or vesicles. rsc.orgresearchgate.net The process of self-assembly is often spontaneous and can be influenced by external factors like solvent, temperature, and concentration. nih.gov

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). nih.gov Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, have well-defined, pre-organized cavities that can selectively bind guest molecules. nih.gov

The this compound scaffold possesses features that make it a potential guest for various macrocyclic hosts. The hydrophobic phenyl group could fit into the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution, driven by the hydrophobic effect. nih.gov The amino group could participate in hydrogen bonding with the host or be protonated to form an ammonium (B1175870) ion, which could then bind to hosts with electron-rich cavities through cation-π or ion-dipole interactions. mdpi.com

Such host-guest complexation can significantly alter the properties of the guest molecule. For example, encapsulation within a host cavity can enhance the solubility of a sparingly soluble guest, protect it from degradation, or modify its photophysical properties, such as fluorescence. nih.gov The study of these interactions provides fundamental insights into molecular recognition and is a key step toward the development of molecular sensors, drug delivery systems, and controllable molecular machines.

Role in Functional Biomaterials Research

The indole nucleus is a core structure in many biologically active natural and synthetic compounds. nih.gov While the direct incorporation of this compound into functional biomaterials is an emerging area of research, the unique characteristics of the indole scaffold and its derivatives have led to their investigation in the development of advanced biomaterials. The presence of the amino and phenyl groups on the indole ring of this compound offers versatile opportunities for polymerization and functionalization, making it a promising candidate for creating biocompatible and bioactive materials.

Research into indole-based polymers has demonstrated their potential in various biomedical applications. For instance, indole has been utilized as a sustainable aromatic unit in the synthesis of high-quality biopolyesters. bioplasticsnews.comresearchgate.net These materials exhibit excellent thermal properties and can form transparent films, indicating their suitability for applications such as medical packaging. bioplasticsnews.com

Furthermore, the inherent biological activity of the indole moiety is a significant advantage in the design of functional biomaterials. Indole derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties. openmedicinalchemistryjournal.comomicsonline.org This bioactivity can be harnessed by incorporating indole structures into polymer backbones or as pendant groups. For example, indole-grafted poly(vinyl alcohol) has been synthesized, resulting in nonionic antimicrobial polymers with excellent biocompatibility. rsc.org Such materials could be valuable in preventing device-associated infections.

The amino group of this compound provides a reactive site for covalent attachment to polymer chains or for initiating polymerization. This is particularly relevant in the context of hydrogels and tissue engineering scaffolds, where the surface chemistry of the material plays a crucial role in directing cellular responses. Amine-functionalized surfaces can be used to immobilize biomolecules, such as growth factors or adhesion peptides, to enhance cell attachment and proliferation. mdpi.com While specific studies on this compound-based hydrogels are limited, the principles of creating amino acid-based hydrogels with dual responsiveness (e.g., to pH and enzymes) could be applied. nih.govresearchgate.net

The self-assembly of indole derivatives is another promising avenue in biomaterials science. Amphiphilic polymers created from indole-3-butanoic acid and polyethylenimine have been shown to self-assemble into nanostructures with therapeutic potential. nih.gov The phenyl group in this compound could enhance such self-assembly processes through π-π stacking interactions, leading to the formation of well-ordered nanostructures for drug delivery or tissue regeneration.

Detailed Research Findings

To illustrate the potential of indole derivatives in biomaterials, the following tables summarize findings from studies on related compounds.

Table 1: Properties of Indole-Based Biopolyesters
Monomer UsedResulting PolymerKey PropertiesPotential ApplicationsReference
Indole-dicarboxylateAmorphous PolyestersHigh glass transition temperatures (up to 99 °C), good thermal stability, form clear transparent films.Heat-tolerant medical packaging, components for medical devices. bioplasticsnews.com
Table 2: Indole-Grafted Antimicrobial Polymers
Polymer BackboneGrafted Indole DerivativeAntimicrobial ActivityBiocompatibilityPotential ApplicationsReference
Poly(vinyl alcohol)Indole units with alkyl or ether groupsSignificant antibacterial effect against various pathogenic bacteria.Excellent biocompatibility, particularly with ether substituents.Antimicrobial coatings for medical implants, wound dressings. rsc.org
Table 3: Self-Assembled Indole-Based Nanostructures
Amphiphilic Polymer ComponentsResulting NanostructureKey FindingsPotential ApplicationsReference
Indole-3-butanoic acid and Polyethylenimine (PEI)Indole-3-butanoyl-polyethylenimine (IBP) nanostructuresIncreased substitution of the indole moiety led to higher toxicity in cancerous cells, suggesting anticancer activity.Therapeutic delivery systems, particularly for cancer treatment. nih.gov

Advanced Medicinal Chemistry Research of 2 Amino 3 Phenylindole Derivatives

Mechanism-Based Studies of Biological Activity

The biological effects of 2-amino-3-phenylindole derivatives are underpinned by their interactions with specific molecular targets and pathways. These interactions are crucial for their therapeutic efficacy and are the subject of intensive research.

Interactions with Specific Cellular Targets and Molecular Pathways

Beyond enzyme inhibition, this compound derivatives can interact with other critical cellular components and pathways.

DNA Binding: The planar aromatic structure of the indole (B1671886) ring system allows for intercalation into DNA. Dipyrido[4,3-b][3,4-f]indole derivatives, for example, have been shown to bind preferentially to helical DNA with high affinity, in the range of 10^6 to 10^7 M-1. nih.gov This interaction can lead to an unwinding of the DNA helix, a characteristic feature of intercalating agents. nih.gov Such DNA binding activity is a key mechanism for the antitumor effects of certain derivatives. nih.gov

Efflux Pumps: Bacterial efflux pumps are a major cause of antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. nih.govnih.gov Indole and its derivatives have been investigated as potential efflux pump inhibitors (EPIs). nih.gov By inhibiting these pumps, they can restore the efficacy of existing antibiotics. The mechanism of inhibition can involve competitive binding to the pump or disruption of the energy source required for its function. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement and Optimization

Systematic modification of the this compound scaffold has allowed for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

For COX-2 inhibition , SAR studies on 2,3-diarylindoles have revealed several important features. A sulfonamide or methanesulfonyl group at the para-position of the 2-phenyl ring is crucial for high potency and selectivity. nih.gov The nature of the substituent on the 3-phenyl ring also influences activity, with certain substitutions leading to enhanced inhibitory potential. researchgate.net Molecular docking simulations have been instrumental in rationalizing these SAR findings, showing how different substituents interact with key residues in the COX-2 active site, such as Gly526, Phe381, and Arg120. researchgate.net

In the context of antiproliferative activity , SAR studies on 2-phenylindole (B188600) derivatives have demonstrated that modifications at various positions of the indole ring and the phenyl group can significantly impact their potency against cancer cell lines. For instance, the introduction of specific substituents on the phenyl ring can enhance activity.

Compound SeriesKey Structural FeaturesImpact on Activity
2,3-DiarylindolesSulfonamide/Methanesulfonyl group on 2-phenyl ringIncreased COX-2 inhibition and selectivity
2,3-DiarylindolesPara-substitution on 3-phenyl ringImproved inhibitory activity through interactions with Gly526 and Phe381
2-Phenylindoles6′-MeO-naphthalen-2′-yl groupExcellent NF-κB inhibition
2-PhenylindolesN-alkyl piperazine (B1678402) side chainHigh potency for p97 inhibition

Development of Novel Pharmacophores and Chemical Probes for Biological Systems

The this compound scaffold serves as a valuable starting point for the development of novel pharmacophores and chemical probes to investigate biological systems. A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov

Pharmacophore models for various targets have been developed based on active this compound derivatives. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. researchgate.netnih.gov Such models are then used for virtual screening of large compound libraries to identify new potential inhibitors. dovepress.comnih.gov

Furthermore, derivatives of this compound have been developed as fluorescent probes. For example, 2-amino-3′-dialkylaminobiphenyl-based probes have been designed to detect nitric oxide surrogates, where the reaction leads to the formation of a fluorescent benzo[c]cinnoline. nih.gov These probes are valuable tools for studying the role of nitric oxide in various physiological and pathological processes.

Exploration of Diverse Therapeutic Modalities

The versatility of the this compound scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications.

Antiproliferative Activity: Many 2-phenylindole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. evitachem.com Their mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. The development of p97 inhibitors from this class of compounds is a promising strategy for cancer therapy. nih.govmdpi.com

Anti-inflammatory and Analgesic Activity: As discussed earlier, the ability of this compound derivatives to inhibit COX-2 and NF-κB makes them potent anti-inflammatory agents. nih.govresearchgate.net This anti-inflammatory activity is often accompanied by analgesic effects, making them potential candidates for the treatment of pain and inflammatory disorders. semanticscholar.orgnih.govscialert.net

Antimicrobial Activity: The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Indole derivatives have shown promise in this area, both as direct-acting antibacterial agents and as efflux pump inhibitors that can potentiate the activity of existing antibiotics. nih.govresearchgate.net

Antimalarial Activity: Several 2-phenylindole derivatives have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net Some of these compounds have shown promising activity, suggesting that the 2-phenylindole scaffold is a viable starting point for the development of new antimalarial drugs. nih.gov

Therapeutic ModalityMechanism of Action / Key Findings
Antiproliferative Inhibition of p97 ATPase, induction of apoptosis.
Anti-inflammatory Inhibition of COX-2 and NF-κB signaling pathways.
Analgesic Associated with anti-inflammatory activity through COX inhibition.
Antimicrobial Direct antibacterial activity and inhibition of bacterial efflux pumps.
Antimalarial Activity against chloroquine-sensitive and -resistant P. falciparum strains.

Future Research Trajectories and Interdisciplinary Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds, including derivatives of 2-Amino-3-phenylindole. biomedres.usspringernature.comnih.govresearchgate.netresearchgate.net These computational tools can significantly accelerate the identification of new therapeutic agents by analyzing vast datasets to predict biological activity and optimize molecular properties. researchgate.netresearchgate.net

Furthermore, AI can assist in retrosynthetic analysis, proposing efficient and innovative synthetic routes for complex molecules. synthiaonline.comarxiv.orgnih.govpreprints.org By leveraging large reaction databases, AI can design synthesis plans that are more efficient and sustainable than traditional methods. synthiaonline.compreprints.org The integration of AI into computer-assisted synthesis planning (CASP) has the potential to significantly reduce the time and resources required to bring new this compound-based drugs to market. iscientific.org

Table 1: Applications of AI/ML in the Discovery of this compound Derivatives

Application AreaAI/ML TechniquePotential Impact on this compound Research
Target Identification Deep Learning, Natural Language ProcessingIdentification of novel biological targets for this compound derivatives by analyzing biomedical literature and genomic data.
Virtual Screening Support Vector Machines, Random ForestHigh-throughput screening of virtual libraries to identify promising this compound analogs with desired biological activity.
ADMET Prediction Quantitative Structure-Activity Relationship (QSAR) modelsEarly-stage prediction of absorption, distribution, metabolism, excretion, and toxicity properties to reduce late-stage failures.
De Novo Drug Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generation of novel this compound-based molecular structures with optimized properties. biomedres.us
Synthesis Planning Monte Carlo Tree Search, Transformer-based modelsPrediction of optimal and efficient synthetic pathways for the production of complex this compound derivatives. nih.gov

Emerging Synthetic Methodologies and Process Intensification for Scalable Production

The scalable and efficient synthesis of this compound and its derivatives is crucial for their translation from laboratory research to industrial application. Emerging synthetic methodologies and process intensification strategies offer promising avenues to achieve this goal. fraunhofer.desartorius.comaiche.org

Flow chemistry, or continuous flow synthesis, presents a significant advantage over traditional batch processing. mdpi.com By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. The application of flow chemistry to the synthesis of indole (B1671886) derivatives has already demonstrated its potential for producing these compounds in a more efficient and sustainable manner. mdpi.com

Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. aiche.orgenergy.gov This can be achieved by combining multiple unit operations, such as reaction and separation, into a single piece of equipment. energy.gov For the production of this compound, PI could involve the use of microreactors, which offer high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. mdpi.com These intensified processes can result in significant reductions in capital and operating costs, as well as a smaller environmental footprint. sartorius.comaiche.org

Recent synthetic advancements have also focused on developing more efficient one-pot, multi-step reactions for the synthesis of complex indole derivatives. nih.govresearchgate.net These methods reduce the need for intermediate purification steps, saving time and resources. For example, a one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes. nih.gov Additionally, novel methods for the synthesis of unprotected 3-aminoindoles have been developed, which are often unstable and difficult to prepare using traditional techniques. nih.govmdpi.com

Advanced Characterization Techniques for Complex Molecular Assemblies

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound derivatives is essential for elucidating their mechanism of action and designing new functional materials. Advanced characterization techniques provide the necessary tools to probe the intricate details of these complex molecular assemblies.

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline material. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map and build an atomic model of the molecule. nih.govproteopedia.org This information is invaluable for understanding how this compound derivatives bind to their biological targets and for designing molecules with improved affinity and selectivity. mdpi.com The crystal structures of related indole derivatives have been successfully determined, providing insights into their molecular geometry and packing. mdpi.com

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide complementary information about the structure and dynamics of molecules in solution and the solid state. researchgate.net These methods can be used to confirm the chemical structure of newly synthesized this compound derivatives and to study their conformational preferences. tsijournals.com For instance, detailed vibrational analysis using FT-IR and FT-Raman spectroscopy, combined with computational methods, can provide a comprehensive understanding of the structural features of indole derivatives. tsijournals.com

Table 2: Advanced Characterization Techniques for this compound Derivatives

TechniqueInformation ObtainedRelevance to this compound Research
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgmdpi.comElucidation of the binding mode with biological targets and understanding of solid-state packing for material design.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, molecular conformation in solution, and dynamic processes.Structural verification of synthesized compounds and study of conformational dynamics relevant to biological activity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirmation of molecular identity and characterization of metabolites.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Vibrational modes of functional groups. tsijournals.comIdentification of functional groups and study of hydrogen bonding interactions.
UV-Visible Spectroscopy Electronic transitions. tsijournals.comInvestigation of photophysical properties for applications in materials science.

Exploration of Novel Material Architectures and Their Functional Properties

The indole scaffold is a versatile building block for the construction of novel organic materials with a wide range of functional properties. The unique electronic and photophysical characteristics of the indole ring system make it an attractive component for applications in electronics, photonics, and sensor technology.

Derivatives of this compound can be incorporated into polymers to create materials with tailored optical and electronic properties. The electron-rich nature of the indole nucleus can be exploited to design materials with interesting charge-transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The amino and phenyl substituents on the indole core provide opportunities for further functionalization, allowing for the fine-tuning of the material's properties.

Furthermore, the ability of the indole scaffold to participate in hydrogen bonding and π-π stacking interactions can be utilized to create self-assembling materials and supramolecular architectures. These organized structures can exhibit unique properties that are not present in the individual molecules, opening up possibilities for the development of advanced sensors and stimuli-responsive materials. The exploration of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating this compound units could also lead to materials with high porosity and catalytic activity.

Deepening Mechanistic Understanding of Biological Interactions and Target Specificity

To fully realize the therapeutic potential of this compound derivatives, a deep understanding of their interactions with biological targets at the molecular level is essential. nih.gov Elucidating the precise mechanism of action and identifying the specific protein targets are crucial steps in the drug discovery and development process.

The 2-phenylindole (B188600) scaffold has been identified as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. semanticscholar.org Derivatives of 2-phenylindole have shown activity against a range of targets, including enzymes and G protein-coupled receptors. semanticscholar.orgresearchgate.netnih.gov For example, certain 2-phenylindole derivatives have been found to be potent inhibitors of nitric oxide synthase and NF-κB, both of which are implicated in inflammation and cancer. nih.gov

Future research should focus on identifying the specific on-target and off-target effects of this compound derivatives to understand their complete pharmacological profile. A combination of biochemical assays, genetic interaction studies, and computational modeling can be employed to map the cellular pathways modulated by these compounds. nih.gov Ligand-based and structure-based computational methods can be used to predict potential protein targets and guide experimental validation. nih.gov

A detailed understanding of the binding kinetics and thermodynamics of this compound derivatives with their targets will provide valuable insights for optimizing their potency and selectivity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify these interactions. By combining these experimental approaches with molecular dynamics simulations, a comprehensive picture of the binding process can be obtained, facilitating the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects.

Q & A

Q. Table 1. Key Synthetic Parameters for 2AA Optimization

ParameterOptimal ConditionYield (%)Purity (HPLC)Reference
Catalystp-Toluenesulfonic acid7897.5
SolventEthanol/Water (7:3)6595.0
Reaction Time24 hours7296.8

Q. Table 2. Comparative Bioactivity of 2AA Analogs

CompoundSubstituent PositionAntimicrobial Activity (MIC, μg/mL)Source
2AAPhenyl at C3128 (vs. P. aeruginosa)
2-Amino-3-(4-fluorophenyl)indoleFluorine at C4'32
2-Amino-3-(3-CF₃-phenyl)indoleCF₃ at C3'16

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